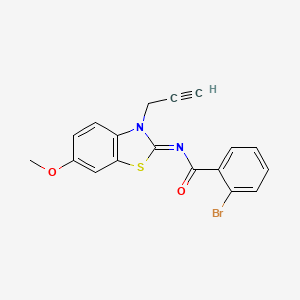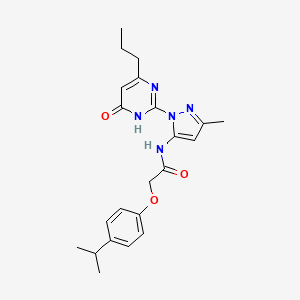![molecular formula C19H13BrN2O5 B2539115 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-99-2](/img/structure/B2539115.png)
6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives is a topic of significant interest due to their wide range of applications, particularly in the pharmaceutical industry as potential anticancer drugs. The paper titled "Microwave-Assisted Cyclization under Mildly Basic Conditions: Synthesis of 6 H-Benzo[c]chromen-6-ones and Their 7,8,9,10-Tetrahydro Analogues" discusses a method for synthesizing 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. The process involves cyclizing aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation in dimethylformamide with K2CO3, yielding products in 50-72% yields. Additionally, aryl 3-bromoacrylates are converted into 2 H-chromen-2-ones under similar conditions .
Molecular Structure Analysis
The molecular structure of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was characterized in the study "Synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate: thermodynamic and kinetics investigations by computational and experimental studies." The compound was synthesized through a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane. The structure was confirmed using various spectroscopic techniques, including IR, 1H, 13C, and 31P NMR .
Chemical Reactions Analysis
The same study also delves into the kinetics and thermodynamics of the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. The reaction mechanism was investigated both theoretically and experimentally, revealing a multi-step process with the initial fast reaction between reactants to generate an intermediate, followed by a rate-determining step. The kinetics of the reaction were found to be first-order with respect to the intermediate and zero-order with respect to one of the reactants. Activation parameters were determined, and the overall reaction rate was concluded to be second-order, dependent on the concentrations of two of the reactants. The proposed mechanism was supported by both computational and experimental data .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compound were inferred from the experimental data, which provided insights into the activation energy and other activation parameters such as Gibbs free energy, entropy, and enthalpy changes. These parameters were calculated based on the consumption of intermediates at different temperatures, using the Eyring equation. The activation energy was found to be 61.30 kJ mol⁻¹, with corresponding Gibbs free energy, entropy, and enthalpy changes. These properties are crucial for understanding the stability and reactivity of the compound, which can be further related to its potential applications in drug development .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
A study by Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing the 2H-chromen-2-one moiety, which includes compounds similar to 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential as novel agents in these fields (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Antimicrobial Activity
Bhat et al. (2013) researched the antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which showed significant growth inhibition against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. This study suggests potential applications in combating microbial infections (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis of Novel Compounds
Pavurala and Vedula (2015) demonstrated the synthesis of pyrazolyl triazolo thiadiazinyl chromen-2-ones, including derivatives of 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. This indicates its use in the development of new chemical compounds with potential pharmacological applications (Pavurala & Vedula, 2015).
Antioxidant Activities
Kumar K. et al. (2018) synthesized coumarin derivatives containing the 1,2,3-triazole ring, which include 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. They evaluated these compounds for their in-vitro antioxidant properties, suggesting their potential use in oxidative stress-related diseases (Kumar K., Kalluraya, & Kumar, 2018).
Anti-Inflammatory and Analgesic Activity
Ingale et al. (2010) explored the anti-inflammatory and analgesic activities of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, a category which includes 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. Their findings indicate potential therapeutic applications in pain and inflammation management (Ingale, Maddi, Palkar, Ronad, Mamledesai, Vishwanathswamy, & Satyanarayana, 2010).
Wirkmechanismus
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to or modifying multiple sites to exert its effects .
Biochemical Pathways
Its potential effects on these pathways and their downstream effects would depend on its specific targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one are currently unknown. These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
These effects would be determined by its specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in a biological environment .
Eigenschaften
IUPAC Name |
6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXIZSYYROCHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)


![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)
![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)
![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)



![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)
